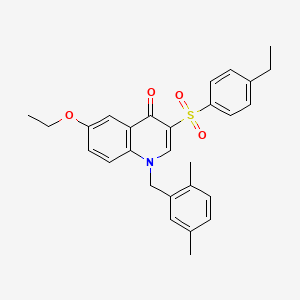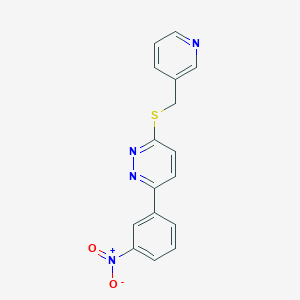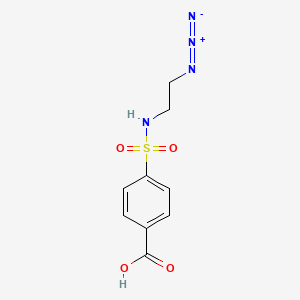
1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H29NO4S and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinoline Derivatives
- Quinoline derivatives, including compounds structurally similar to 1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one, are often synthesized for various applications. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates the process of creating quinoline derivatives with potential biological relevance (Mizuno et al., 2006).
Application in Biological Studies
- Quinolinone and sulfonamide moieties are known for their biological potential. Research into the structural description of new sulfonamide-dihydroquinolinone compounds, such as 1-(phenylsulfonyl)-2,3 dihydroquinolin-4(1H)-one, reveals their potential in biological applications. This includes elucidation through X-ray diffraction, nuclear magnetic resonance, and infrared spectroscopy (Moreira et al., 2019).
Development of Antioxidants
- The synthesis of coumarin-fused quinolines, which are structurally related to the query compound, has been explored for their potential in quenching radicals and inhibiting DNA oxidation. These studies provide insights into the role of similar quinoline derivatives in antioxidation processes (Xi & Liu, 2015).
Antibacterial Applications
- Quinoxaline derivatives, such as quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline, have been investigated for their antibacterial activities. This suggests potential applications of similar quinoline derivatives in the field of antimicrobial research (Alavi et al., 2017).
Antitubercular and Antitumor Activities
- Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, with a structural resemblance to the query compound, have been synthesized and evaluated for their antitubercular activity. This suggests potential medicinal applications of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-5-21-9-12-24(13-10-21)34(31,32)27-18-29(17-22-15-19(3)7-8-20(22)4)26-14-11-23(33-6-2)16-25(26)28(27)30/h7-16,18H,5-6,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEZKMBQMJAJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2565980.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2565982.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid](/img/structure/B2565983.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)


![5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole](/img/structure/B2565990.png)




![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
